(S)-4-Benzyl-2-(2-((R)-4-benzyl-4,5-dihydrooxazol-2-yl)-1,3-diphenylpropan-2-yl)-4,5-dihydrooxazole
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Overview
Description
(S)-4-Benzyl-2-(2-(®-4-benzyl-4,5-dihydrooxazol-2-yl)-1,3-diphenylpropan-2-yl)-4,5-dihydrooxazole is a complex organic compound featuring multiple chiral centers. This compound is notable for its intricate structure, which includes two oxazole rings and several aromatic groups. Its stereochemistry is defined by the (S) and ® configurations, indicating the spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Benzyl-2-(2-(®-4-benzyl-4,5-dihydrooxazol-2-yl)-1,3-diphenylpropan-2-yl)-4,5-dihydrooxazole typically involves multiple steps, including the formation of oxazole rings and the introduction of benzyl and diphenyl groups. Common synthetic routes may involve:
Formation of Oxazole Rings: This can be achieved through cyclization reactions involving amino alcohols and carboxylic acids under dehydrating conditions.
Introduction of Benzyl Groups: Benzylation reactions using benzyl halides in the presence of a base.
Formation of Chiral Centers: Utilizing chiral catalysts or starting materials to ensure the correct (S) and ® configurations.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and purity. This could include:
Batch Processing: For precise control over reaction conditions.
Continuous Flow Chemistry: To enhance efficiency and scalability.
Purification Techniques: Such as recrystallization, chromatography, and distillation to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-4-Benzyl-2-(2-(®-4-benzyl-4,5-dihydrooxazol-2-yl)-1,3-diphenylpropan-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Typically performed in acidic or basic conditions with strong oxidizers.
Reduction: Conducted under anhydrous conditions to prevent side reactions.
Substitution: Often carried out in polar aprotic solvents to enhance nucleophilicity.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield carboxylic acids or ketones.
Reduction: Can produce alcohols or amines.
Scientific Research Applications
(S)-4-Benzyl-2-(2-(®-4-benzyl-4,5-dihydrooxazol-2-yl)-1,3-diphenylpropan-2-yl)-4,5-dihydrooxazole has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of (S)-4-Benzyl-2-(2-(®-4-benzyl-4,5-dihydrooxazol-2-yl)-1,3-diphenylpropan-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. These may include:
Enzymes: Acting as an inhibitor or activator by binding to the active site.
Receptors: Modulating receptor activity through agonistic or antagonistic effects.
Pathways: Influencing biochemical pathways by altering the activity of key proteins or enzymes.
Comparison with Similar Compounds
Similar Compounds
(S)-4-Benzyl-2-(2-(®-4-benzyl-4,5-dihydrooxazol-2-yl)-1,3-diphenylpropan-2-yl)-4,5-dihydrooxazole: shares structural similarities with other oxazole-containing compounds and chiral molecules.
Uniqueness
Stereochemistry: The specific (S) and ® configurations provide unique stereochemical properties.
Functional Groups: The combination of oxazole rings and aromatic groups offers distinct reactivity and interaction potential.
Properties
Molecular Formula |
C35H34N2O2 |
---|---|
Molecular Weight |
514.7 g/mol |
IUPAC Name |
(4R)-4-benzyl-2-[2-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-1,3-diphenylpropan-2-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C35H34N2O2/c1-5-13-27(14-6-1)21-31-25-38-33(36-31)35(23-29-17-9-3-10-18-29,24-30-19-11-4-12-20-30)34-37-32(26-39-34)22-28-15-7-2-8-16-28/h1-20,31-32H,21-26H2/t31-,32+ |
InChI Key |
XNXKGPGJFXJNKF-MEKGRNQZSA-N |
Isomeric SMILES |
C1[C@@H](N=C(O1)C(CC2=CC=CC=C2)(CC3=CC=CC=C3)C4=N[C@@H](CO4)CC5=CC=CC=C5)CC6=CC=CC=C6 |
Canonical SMILES |
C1C(N=C(O1)C(CC2=CC=CC=C2)(CC3=CC=CC=C3)C4=NC(CO4)CC5=CC=CC=C5)CC6=CC=CC=C6 |
Origin of Product |
United States |
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